N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMYTLNEWMZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. One common approach is the reaction of 2-(1H-indol-3-yl)ethylamine with 2-(methylthio)benzoyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole and oxalamide groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties. This compound, in particular, may be studied for its potential biological activities.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, while the oxalamide group may participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, emphasizing substituent variations and molecular properties:
Key Observations :
- Indole vs. Benzyl/Pyridyl Groups: The target compound’s indole moiety distinguishes it from analogs like S336 or No. 1769, which use benzyl or pyridyl groups.
- Methylthio Group : The 2-(methylthio)phenyl substituent may confer metabolic stability, as similar oxalamides (e.g., S336) show rapid hepatic metabolism without amide hydrolysis .
- Regulatory Status: S336 and FAO/WHO-approved analogs (No. 1769, 1770) have established safety profiles, while the target compound lacks published toxicological data.
Metabolic and Toxicological Profiles
- The methylthio group in the target compound may slow oxidation compared to methoxy or pyridyl groups .
- Safety Margins: FAO/WHO analogs exhibit high margins of safety (e.g., 500 million-fold for No. 1769/1770). The absence of toxicological data for the target compound necessitates further evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
